Diffusion-Limited Rate vs. Butylmagnesium Bromide
Allylmagnesium bromide reacts with acetone, benzophenone, benzaldehyde, and diethylacetaldehyde approximately 1.5 × 10⁵ times faster than butylmagnesium bromide under identical conditions [1]. This rate enhancement places allylmagnesium bromide at the diffusion rate limit, meaning its reactions are mixing-controlled rather than activation-energy controlled—a property not shared by saturated alkyl Grignard reagents [2]. In competition experiments, allylmagnesium bromide consumed nearly all electrophile even when present as only 1 part in 100 parts of the competing butylmagnesium bromide [1].
| Evidence Dimension | Relative reaction rate with carbonyl electrophiles |
|---|---|
| Target Compound Data | Allylmagnesium bromide: k_rel ~1.5 × 10⁵ (normalized to butylMgBr = 1) |
| Comparator Or Baseline | Butylmagnesium bromide: k_rel = 1 (reference) |
| Quantified Difference | ~150,000-fold faster; reactions are diffusion-controlled |
| Conditions | Competition kinetics in diethyl ether; substrates: acetone, benzophenone, benzaldehyde, diethylacetaldehyde; room temperature [1] |
Why This Matters
A 150,000-fold rate difference means that substituting allylmagnesium bromide with an alkyl Grignard for time-sensitive or competitive addition processes will result in fundamentally different kinetic selectivity and product distributions.
- [1] Holm, T. Use of Competition Kinetics with Fast Reactions of Grignard Reagents. J. Org. Chem. 2000, 65, 1188–1192. DOI: 10.1021/jo991492j. View Source
- [2] Read, J. A.; Woerpel, K. A. Chem. Rev. 2020, 120 (3), 1513–1619. Section 2.2: Diffusion-Controlled Additions. View Source
